molecular formula C7H3ClFNO3 B1393166 2-Fluoro-3-nitrobenzoyl chloride CAS No. 1214341-16-8

2-Fluoro-3-nitrobenzoyl chloride

Cat. No. B1393166
M. Wt: 203.55 g/mol
InChI Key: KUUCCWUWJBJSGJ-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitrobenzoyl chloride is a chemical compound with the molecular formula C7H3ClFNO3 and a molecular weight of 203.56 . It is commonly used in laboratory settings .


Synthesis Analysis

The synthesis of 2-Fluoro-3-nitrobenzoyl chloride involves several steps . The process starts from o-methylphenol, which undergoes a nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene. A fluorination reaction is then carried out to generate 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-nitrobenzoyl chloride is represented by the InChI code 1S/C7H3ClFNO3/c8-7(11)4-2-1-3-5(6(4)9)10(12)13/h1-3H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Fluoro-3-nitrobenzoyl chloride has a density of approximately 1.5±0.1 g/cm3 . Its boiling point is around 281.7±20.0 °C . The compound is also characterized by a flash point of 124.2±21.8 °C .

Scientific Research Applications

Kinetics in Solvolysis

A study by Park et al. (2019) explored the solvolysis of o-nitrobenzoyl chloride, a related compound, highlighting the influence of the ortho-nitro group on reaction kinetics. This research can offer insights into the behavior of 2-fluoro-3-nitrobenzoyl chloride under similar conditions.

Synthesis of Benzoxazole Derivatives

Vosooghi et al. (2014) reported a novel synthesis route for 5-nitrobenzoxazole derivatives using 2-fluoro-3-nitrobenzoyl chloride and related compounds, under solvent-free conditions. This method shows the applicability of 2-fluoro-3-nitrobenzoyl chloride in synthesizing heterocyclic compounds (Vosooghi et al., 2014).

Solid-Phase Synthesis Applications

Stephensen and Zaragoza (1999) investigated the reactions of various carbon nucleophiles with 4-fluoro-3-nitrobenzoic acid, closely related to 2-fluoro-3-nitrobenzoyl chloride. This study demonstrates potential applications in solid-phase synthesis, leading to the creation of various organic compounds (Stephensen & Zaragoza, 1999).

Derivatization for Analytical Techniques

Watanabe and Imai (1981) used 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a derivative of 2-fluoro-3-nitrobenzoyl chloride, for high-performance liquid chromatography of amino acids. This shows the compound's role in enhancing analytical methods (Watanabe & Imai, 1981).

Synthesis of Isoquinolin-1(2H)-ones

Bunce et al. (2014) utilized 2-fluoro-5-nitrobenzoyl chloride in a novel synthesis of isoquinolin-1(2H)-ones, demonstrating the compound's utility in creating complex organic structures (Bunce et al., 2014).

Safety And Hazards

2-Fluoro-3-nitrobenzoyl chloride is considered hazardous. It can cause severe skin burns and eye damage . Inhalation, ingestion, or skin contact with the material may cause severe injury or death . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

2-fluoro-3-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO3/c8-7(11)4-2-1-3-5(6(4)9)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUCCWUWJBJSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-nitrobenzoyl chloride

Synthesis routes and methods

Procedure details

2-Fluoro-3-nitro-benzoic acid (16, 0.497 g, 2.68 mmol) is combined with thionyl chloride (3 mL, 40.0 mmol) and N,N-dimethylformamide (20 μL, 0.2 mmol) and the reaction is heated at 80° C. overnight. The reaction is concentrated under vacuum, suspended in toluene and concentrated under vacuum twice, and dried to provide the desired compound as a white solid (17, 0.535 g).
Quantity
0.497 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
20 μL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Yu, K Niu, Z Wang, Y Liu, Q Wang - Organic Letters, 2022 - ACS Publications
Perfluoroalkylation is important for late-stage modification of biologically active molecules. Herein, we report a protocol for visible-light-induced perfluoroalkylation reactions of aryl …
Number of citations: 6 pubs.acs.org
J Wang, J Xiang, M Wu, H Long, D Wu… - Chemistry & …, 2023 - Wiley Online Library
… Then 2-fluoro-3-nitrobenzoyl chloride (24.05 g, 29.41 mmol) was slowly added. The reaction mixture was heated at 90oC for 2 h and then monitored by TLC. After the reaction was …
Number of citations: 3 onlinelibrary.wiley.com
C Steinebach, A Bricelj, A Murgai, I Sosič… - Journal of Medicinal …, 2023 - ACS Publications
… This compound was prepared using the General Procedure A and 2-fluoro-3-nitrobenzoyl chloride (0.41 g). The crude product was recrystallized from 90% EtOAc/n-hexanes give a …
Number of citations: 2 pubs.acs.org
JR Duvall, E Comer… - … Oriented Synthesis: Basics …, 2013 - Wiley Online Library
… The linear amines 6 were acylated with 2-fluoro-3-nitrobenzoyl chloride, and the resulting amide was subjected to a SNAr cycloetherification on treatment with CsF [23]. All four …
Number of citations: 1 onlinelibrary.wiley.com
PW Faloon, DHC Chou, EM Forbeck… - Probe Reports from …, 2011 - ncbi.nlm.nih.gov
… To a stirred solution of 2 (21 g, 40.0 mmol, 1 equiv) and 2-fluoro-3-nitrobenzoyl chloride (20.36 g, 100 mmol, 2.5 equiv) in CH 2 Cl 2 (120 ml) at 0 C was added NEt 3 (27.7 ml, 200 mmol…
Number of citations: 8 www.ncbi.nlm.nih.gov

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